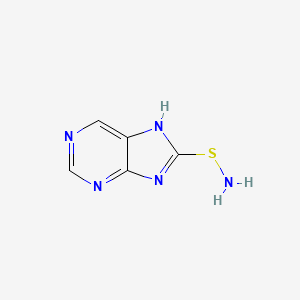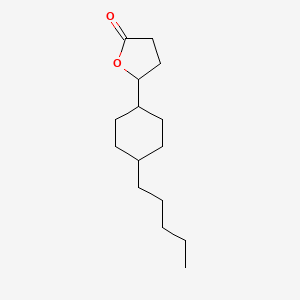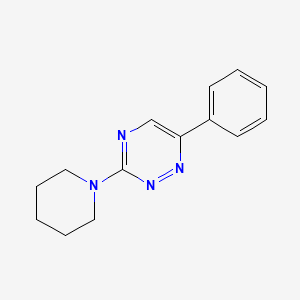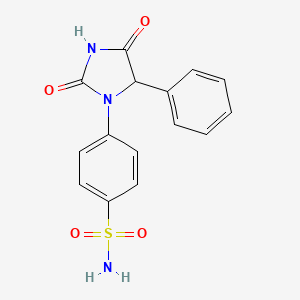![molecular formula C11H20O2Si B14201129 (1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 841276-64-0](/img/structure/B14201129.png)
(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[310]hexan-2-one is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated derivative.
Applications De Recherche Scientifique
(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of biochemical pathways and as a probe in various biological assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate: This compound shares a similar bicyclic structure but differs in its functional groups.
Other Bicyclic Compounds: Various other bicyclic compounds with different substituents can be compared to highlight the unique properties of (1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity. Its triethylsilyl group, in particular, imparts unique properties that can be exploited in various chemical reactions and applications.
Propriétés
Numéro CAS |
841276-64-0 |
|---|---|
Formule moléculaire |
C11H20O2Si |
Poids moléculaire |
212.36 g/mol |
Nom IUPAC |
(1S,5R)-1-triethylsilyl-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C11H20O2Si/c1-4-14(5-2,6-3)11-7-9(11)8-13-10(11)12/h9H,4-8H2,1-3H3/t9-,11+/m1/s1 |
Clé InChI |
RCBZTOPGXNYTAZ-KOLCDFICSA-N |
SMILES isomérique |
CC[Si](CC)(CC)[C@@]12C[C@@H]1COC2=O |
SMILES canonique |
CC[Si](CC)(CC)C12CC1COC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B14201047.png)
![N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine](/img/structure/B14201048.png)

![1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one](/img/structure/B14201060.png)

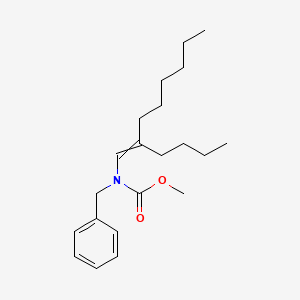


![1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14201095.png)

